molecular formula C18H28N2O4S B4495049 1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4495049
M. Wt: 368.5 g/mol
InChI Key: SEXWIFDGCBDTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an ethanesulfonyl group, a methoxyphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethanesulfonyl Group: This step involves the reaction of the piperidine derivative with ethanesulfonyl chloride under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

Properties

IUPAC Name

1-ethylsulfonyl-N-[3-(2-methoxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-3-25(22,23)20-13-10-16(11-14-20)18(21)19-12-6-8-15-7-4-5-9-17(15)24-2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXWIFDGCBDTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-[3-(2-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

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